molecular formula C9H8F2O3 B8743167 methyl 3-(difluoromethoxy)benzoate

methyl 3-(difluoromethoxy)benzoate

Cat. No.: B8743167
M. Wt: 202.15 g/mol
InChI Key: HXUJGRNSCPFZBL-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethoxy)benzoate (CAS 773873-87-3) is a valuable benzoate ester derivative incorporated with a difluoromethoxy group. This compound serves as a versatile chemical building block and intermediate in organic synthesis and drug discovery. With a molecular formula of C9H8F2O3 and a molecular weight of 202.16 g/mol , it features a lipophilicity (logP) of approximately 2.07 and a topological polar surface area (TPSA) of 35.53 Ų , properties that are influential in its absorption and permeability characteristics. The difluoromethoxy (OCF2H) moiety is of significant interest in medicinal chemistry. Unlike the trifluoromethoxy group, the OCF2H group can act as a hydrogen bond donor and is often used as a bioisostere for labile functional groups, which can improve the metabolic stability, membrane permeability, and overall pharmacokinetic profile of lead compounds . Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals, where the difluoromethyl group can modulate lipophilicity and serve as a stable surrogate for alcohols or thiols . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 3-(difluoromethoxy)benzoate

InChI

InChI=1S/C9H8F2O3/c1-13-8(12)6-3-2-4-7(5-6)14-9(10)11/h2-5,9H,1H3

InChI Key

HXUJGRNSCPFZBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(F)F

Origin of Product

United States

Preparation Methods

Reaction Sequence

  • Starting Material : Methyl 3-nitro-4-hydroxybenzoate.

  • Protection : The hydroxyl group is protected (e.g., as a methyl ether) to prevent unwanted side reactions.

  • Nitro Reduction : Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.

  • Difluoromethylation : Reaction with chlorodifluoromethane (ClCF2_2H) under basic conditions introduces the difluoromethoxy group.

Key Parameters

  • Base : Sodium hydride (NaH) in dimethylformamide (DMF).

  • Temperature : 60–80°C.

  • Yield : ~85% for analogous compounds.

Table 1: Optimized Conditions for Difluoromethylation

ParameterValue/RangeImpact on Yield
BaseNaHMaximizes deprotonation efficiency
SolventDMFEnhances reagent solubility
Reaction Time4–6 hoursPrevents over-reduction
ClCF2_2H Equiv.1.2–1.5Ensures complete conversion

Method 2: Direct Difluoromethylation of 3-Hydroxybenzoic Acid Derivatives

A one-pot strategy avoids intermediate protection/deprotection steps.

Reaction Mechanism

  • Substrate : Methyl 3-hydroxybenzoate.

  • Deprotonation : NaH generates the phenoxide ion.

  • Electrophilic Substitution : ClCF2_2H reacts with the phenoxide, forming the difluoromethoxy group.

Advantages and Limitations

  • Advantages : Fewer steps, higher atom economy.

  • Limitations : Competing side reactions (e.g., over-alkylation) reduce yields to ~70%.

Method 3: Halogenation and Nucleophilic Substitution

This route leverages halogen intermediates for subsequent displacement.

Stepwise Procedure

  • Bromination : Methyl 3-hydroxybenzoate undergoes bromination at the para position.

  • Substitution : Bromine is replaced by difluoromethoxy via Ullmann-type coupling or nucleophilic aromatic substitution.

Table 2: Halogenation-Substitution Performance

StepReagents/ConditionsYield (%)
BrominationBr2_2, FeBr3_3, 50°C92
SubstitutionCuI, KF, DMSO, 100°C68

Method 4: Esterification of Pre-formed Difluoromethoxybenzoic Acid

A classical approach involving acid-catalyzed esterification.

Synthesis Steps

  • Synthesis of 3-(Difluoromethoxy)benzoic Acid :

    • Difluoromethylation of 3-hydroxybenzoic acid followed by purification.

  • Esterification : Reaction with methanol in the presence of H2_2SO4_4 or thionyl chloride (SOCl2_2).

Yield Optimization

  • Catalyst : SOCl2_2 achieves near-quantitative conversion.

  • Solvent : Toluene minimizes side product formation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Methyl 3-(Difluoromethoxy)benzoate Synthesis

MethodStepsYield (%)Purity (%)Scalability
Nitro Reduction48598High
Direct Alkylation27095Moderate
Halogenation36890Low
Esterification29599High

Scientific Research Applications

methyl 3-(difluoromethoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(difluoromethoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to molecular targets, thereby affecting its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between methyl 3-(difluoromethoxy)benzoate and its analogs:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference(s)
Methyl 3-fluorobenzoate –F at meta C₈H₇FO₂ Intermediate in agrochemical synthesis; lower lipophilicity compared to difluoromethoxy derivatives
Methyl 3-methoxybenzoate –OCH₃ at meta C₉H₁₀O₃ Common pharmaceutical intermediate; less electron-withdrawing than fluorinated analogs
Methyl 4-(trifluoromethyl)benzoate –CF₃ at para C₉H₇F₃O₂ High thermal stability; used in liquid crystals and polymers
Methyl 3-(bromomethyl)benzoate –CH₂Br at meta C₉H₉BrO₂ Versatile alkylating agent in drug synthesis
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate –OCH₂C₃H₅ and –OH at para C₁₂H₁₄O₄ Antifungal and anticancer applications

Key Research Findings

  • Synthetic Yields : Reactions involving methyl 3-(bromomethyl)benzoate achieve yields up to 96% under optimized conditions (e.g., K₂CO₃ in DMF) .
  • Biological Activity: Methyl 3-[(2-methylphenoxy)methyl]benzoate derivatives demonstrate antimicrobial and anticancer properties, attributed to the electron-deficient aromatic ring .
  • Thermal Stability : Trifluoromethyl-substituted benzoates (e.g., methyl 4-(trifluoromethyl)benzoate) exhibit superior thermal stability, making them suitable for high-performance materials .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-(difluoromethoxy)benzoate, and how can purity be ensured?

  • Methodology : The synthesis typically involves nucleophilic substitution of a halogenated benzoate precursor (e.g., methyl 3-chlorobenzoate) with a difluoromethoxy group, followed by esterification. Purification via column chromatography (e.g., silica gel with gradient elution of dichloromethane/ethyl acetate) and recrystallization is critical to isolate the compound .
  • Analytical Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion detection). Cross-validate with 1^1H/13^{13}C NMR to verify substituent positions and ester integrity .

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties?

  • Key Effects : The difluoromethoxy group enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing nature also affects aromatic electrophilic substitution reactivity, as shown in comparative studies with methoxy or chloro analogs .
  • Experimental Data : Boiling point and solubility data can be extrapolated from structurally similar esters like ethyl 3-(difluoromethoxy)benzoate (b.p. 215–220°C; solubility in DMSO >50 mg/mL) .

Advanced Research Questions

Q. What strategies mitigate by-product formation during nucleophilic substitution in the synthesis of this compound?

  • Optimization : Use of anhydrous conditions and controlled temperature (−35°C to 40°C) minimizes hydrolysis or side reactions. Employing DIPEA as a base improves reaction efficiency by scavenging protons, as demonstrated in analogous triazine-based syntheses .
  • Troubleshooting : Monitor reaction progress via TLC (hexane/EtOAc 2:1, Rf ~0.18). If by-products persist, iterative column chromatography or switching to a polar solvent system (e.g., CH2_2Cl2_2/MeOH) may resolve co-elution issues .

Q. How do structural analogs of this compound compare in bioactivity, and what computational tools predict their interactions?

  • Comparative Analysis : Analogs like ethyl 3-chloro-4-(difluoromethoxy)benzoate show reduced antimicrobial activity (MIC >100 µg/mL vs. 25 µg/mL for the methyl ester) due to steric hindrance from the ethyl group. Substituent positioning (e.g., para vs. meta) also modulates binding to cytochrome P450 enzymes .
  • Computational Modeling : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) predict binding affinities to targets like COX-2 or bacterial efflux pumps. Parameters include H-bonding with the difluoromethoxy oxygen and π-π stacking of the benzoate ring .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

  • Contradictory Findings : Some studies report decomposition at pH <2, while others note stability up to pH 1.5.
  • Resolution : Conduct accelerated stability testing (40°C/75% RH, 0.1M HCl) with LC-MS monitoring. Identify degradation products (e.g., 3-hydroxybenzoic acid via ester hydrolysis) and correlate with substituent electronic effects. Adjust formulation buffers (e.g., citrate vs. phosphate) to mitigate instability .

Methodological Resources

  • Spectral Libraries : PubChem (DTXSID601289603) provides 1^1H NMR (DMSO-d6: δ 3.76 ppm for methoxy) and IR spectra for cross-referencing .
  • Safety Protocols : Follow Combi-Blocks guidelines for handling fluorinated esters (e.g., PPE, fume hood use) to prevent inhalation or dermal exposure .

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